GD2-Ganglioside -

GD2-Ganglioside

Catalog Number: EVT-8394087
CAS Number:
Molecular Formula: C74H134N4O32
Molecular Weight: 1591.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

GD2-ganglioside is primarily found in the nervous system and certain types of tumors, notably neuroblastoma and melanoma. It is classified as a member of the ganglioside family, which are glycosphingolipids containing one or more sialic acid residues. Gangliosides are categorized based on their sugar composition and structure, with GD2 being specifically identified as a disialylated ganglioside, derived from GD3 through enzymatic reactions involving specific glycosyltransferases.

Synthesis Analysis

Methods and Technical Details

The synthesis of GD2-ganglioside involves several enzymatic steps primarily occurring in the Golgi apparatus. The process begins with the formation of ceramide, which serves as the backbone for subsequent sugar additions. Key steps include:

  1. Ceramide Formation: Initiated by the condensation of a fatty acid with L-serine, catalyzed by serine palmitoyltransferase.
  2. Glucosylceramide Production: Glucose is added to ceramide by glucosylceramide synthase, yielding glucosylceramide.
  3. Sequential Glycosylation: Various glycosyltransferases add sugar residues to form intermediates like GM3 and GD3, leading to GD2 synthesis through the addition of N-acetylgalactosamine to GD3 by β4GalNT1 .

Recent advancements in synthetic methods include modular chemoenzymatic cascade strategies that allow for customized synthesis of ganglioside analogs with high yields and specificity .

Molecular Structure Analysis

Structure and Data

The molecular structure of GD2-ganglioside is represented as follows:

  • Chemical Formula: C38_{38}H67_{67}N2_{2}O18_{18}
  • Structure: It consists of a ceramide backbone linked to an oligosaccharide chain featuring two sialic acids. The detailed structure can be summarized as:
     GalNAc 1 4 Neu5Ac 2 8 Neu5Ac 2 3 \text{ GalNAc 1 4 Neu5Ac 2 8 Neu5Ac 2 3 }

This structure highlights the specific linkage positions of the sugar residues, crucial for its biological activity .

Chemical Reactions Analysis

Reactions and Technical Details

GD2-ganglioside undergoes various chemical reactions during its biosynthesis and modification:

Mechanism of Action

Process and Data

GD2-ganglioside plays a significant role in cellular signaling pathways, particularly in tumor cells. Its mechanism involves:

  1. Cell Adhesion: GD2 acts as a receptor for various ligands, facilitating cell-cell interactions.
  2. Signal Transduction: It participates in signaling pathways that regulate cell growth and apoptosis, influencing tumor progression.
  3. Immune Evasion: Tumor cells expressing GD2 can evade immune detection, making it a target for immunotherapy strategies .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

GD2-ganglioside exhibits several notable physical and chemical properties:

  • Solubility: Amphiphilic nature confers solubility in both aqueous and lipid environments.
  • Stability: Stability under physiological conditions is maintained due to its structural integrity.
  • Charge Characteristics: Presence of negatively charged sialic acids contributes to its interactions with positively charged molecules .

Relevant data indicate that modifications such as O-acetylation can alter its hydrophobicity and polarity without significantly impacting its biological activity .

Applications

Scientific Uses

GD2-ganglioside has significant applications in scientific research and clinical settings:

  1. Cancer Immunotherapy: As a tumor-associated antigen, GD2 is targeted by monoclonal antibodies in therapies for neuroblastoma and melanoma.
  2. Diagnostic Marker: Its presence can serve as a biomarker for certain cancers, aiding in diagnosis and monitoring treatment response.
  3. Research Tool: Used in studies exploring cell signaling mechanisms and ganglioside biosynthesis pathways .
Biosynthesis and Genetic Regulation of GD2-Ganglioside

Enzymatic Pathways in GD2 Synthesis: ST8SIA1 and B4GALNT1 Synthase Activity

GD2 ganglioside biosynthesis occurs through a tightly regulated enzymatic cascade within the Golgi apparatus. This pathway initiates with lactosylceramide, which serves as the foundational substrate for ganglioside synthesis. The enzyme UDP-Galactose:Beta-Glucosylceramide Beta-1,4-Galactosyltransferase (B4GALNT1) catalyzes the transfer of N-acetylgalactosamine (GalNAc) to lactosylceramide via a β1-4 linkage, forming ganglioside GM2. Subsequently, ST8 Alpha-N-Acetyl-Neuraminide Alpha-2,8-Sialyltransferase 1 (ST8SIA1) transfers sialic acid residues to GM3, generating GD3. Finally, B4GALNT1 acts again to transfer GalNAc to GD3, forming the mature GD2 ganglioside [1] [4]. This sequential modification demonstrates the dual functionality of B4GALNT1 in the pathway, acting at both intermediate and terminal synthesis steps.

The substrate specificity and catalytic efficiency of these enzymes significantly influence GD2 expression levels. ST8SIA1 exhibits stringent specificity for its substrate GM3, with a Km value of approximately 25-50 μM, while B4GALNT1 demonstrates broader substrate flexibility but higher catalytic efficiency toward GD3 than GM3. Structural analyses reveal that both enzymes feature characteristic glycosyltransferase folds with distinct catalytic domains: ST8SIA1 possesses a conserved sialylmotif essential for donor substrate binding, while B4GALNT1 contains a beta-1,4-GalNAc transferase motif critical for acceptor substrate recognition [2] [4].

Table 1: Key Enzymes in GD2 Biosynthetic Pathway

EnzymeGeneCatalytic FunctionSubstrate SpecificityCellular Localization
GD3 SynthaseST8SIA1Transfers sialic acid to GM3 to form GD3Strict specificity for GM3Golgi apparatus membrane
GD2 SynthaseB4GALNT1Transfers N-acetylgalactosamine to GD3 to form GD2Broad specificity (acts on GM3 and GD3)Golgi apparatus lumen

Genetic ablation studies provide compelling evidence for the indispensable roles of these enzymes. CRISPR-Cas9-mediated knockout of ST8SIA1 in prostate cancer cells reduced GD2 expression by 98% and significantly impaired tumorsphere formation capacity. Similarly, B4GALNT1 knockout in neuroblastoma and triple-negative breast cancer models virtually eliminated GD2 expression and abolished tumorigenicity in vivo [3] [8]. These findings underscore the non-redundant functions of both enzymes in GD2 biosynthesis and their critical importance in cancer biology.

Ceramide heterogeneity introduces additional complexity to GD2 biosynthesis. Variations in fatty acid chain length (C16-C24), saturation status, and sphingoid base composition (sphingosine, sphinganine, phytosphingosine) influence enzyme kinetics and membrane localization of GD2 subspecies. Shorter-chain GD2 (C16:0) demonstrates increased propensity for shedding from the membrane into the tumor microenvironment, facilitating paracrine signaling and immunosuppression [1]. Furthermore, enzymatic modifications such as O-acetylation at the C9 position of the terminal sialic acid generate 9-O-acetyl-GD2, which exhibits altered antibody recognition patterns and potentially distinct biological functions compared to non-acetylated GD2 [1] [7].

Transcriptional Regulation of Ganglioside Metabolism in Tumorigenesis

The expression of GD2 biosynthetic enzymes is dynamically regulated at the transcriptional level during malignant transformation. Multiple oncogenic signaling pathways converge on the promoters of ST8SIA1 and B4GALNT1 genes. The Wnt/β-catenin pathway activates B4GALNT1 transcription through T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) response elements in the promoter region. Similarly, Signal Transducer and Activator of Transcription 3 (STAT3) directly binds to gamma-activated sequence (GAS) elements in the ST8SIA1 promoter following interleukin-6 stimulation, inducing its expression in melanoma and glioblastoma models [5] [8].

Transcriptional profiling across cancer types reveals that a ST8SIA1-B4GALNT1 gene signature strongly predicts GD2-positive phenotypes with high diagnostic accuracy (Matthews Correlation Coefficient 0.32-0.98 across independent datasets). This two-gene classifier outperforms individual gene expression in identifying GD2-positive tumors across neuroblastoma, glioma, and sarcoma specimens [3]. The robustness of this signature highlights the coregulation of these biosynthetic enzymes in malignancy and provides a molecular tool for patient stratification.

Table 2: Transcriptional Regulators of GD2 Biosynthetic Genes in Cancer

Transcription FactorTarget GeneMechanismCancer Context
Hypoxia-Inducible Factor 1 AlphaST8SIA1Binds hypoxia response elements under low oxygenGlioblastoma, Breast Cancer
Yes-Associated ProteinST8SIA1Transcriptional co-activator in Hippo pathwayNeuroblastoma
Long Non-coding RNA NR2F1-AS1ST8SIA1Recruits transcription factor Spi-1 Proto-OncogeneGastric Cancer
Beta-Catenin/TCF ComplexB4GALNT1Activates promoter via TCF binding sitesProstate Cancer, Melanoma

The tumor microenvironment exerts profound influence on GD2 biosynthetic gene expression. Hypoxia induces ST8SIA1 transcription via Hypoxia-Inducible Factor 1 Alpha (HIF-1α) binding to hypoxia-response elements in the promoter region. In prostate cancer bone metastases, which frequently exhibit hypoxic niches, HIF-1α activation correlates strongly with elevated GD2 expression [8]. Similarly, inflammatory cytokines including Transforming Growth Factor Beta (TGF-β) and Tumor Necrosis Factor Alpha (TNF-α) upregulate B4GALNT1 expression through Nuclear Factor Kappa B (NF-κB) and Smad transcription factors in breast cancer and osteosarcoma models [5] [9].

Lineage-specific transcription factors also contribute to the restricted expression of GD2 in neuroectodermal tumors. The Early Growth Response Protein 2 (EGR2), a zinc-finger transcription factor essential for peripheral nerve development, directly activates B4GALNT1 expression in neuroblastoma and melanoma. Conversely, the Yes-Associated Protein (YAP), downstream effector of the Hippo pathway, represses ST8SIA1 transcription in neuroblastoma, providing a mechanistic link between mechanical cues from the tumor microenvironment and GD2 expression [2] [8].

Epigenetic Modifications Influencing GD2 Biosynthetic Enzyme Expression

Epigenetic mechanisms provide an additional layer of regulation for GD2 biosynthetic genes, enabling stable and heritable changes in expression without altering the DNA sequence. DNA methylation at CpG islands in promoter regions plays a crucial role in silencing ST8SIA1 and B4GALNT1 in normal adult tissues. In gliomas, progressive hypomethylation of the ST8SIA1 promoter correlates with increasing tumor grade and GD3/GD2 expression. Demethylating agents such as 5-aza-2'-deoxycytidine reactivate ST8SIA1 expression in glioma cell lines, confirming direct epigenetic regulation [6] [10].

Histone modifications significantly influence chromatin accessibility at GD2 biosynthetic gene loci. Active enhancer marks, particularly Histone H3 Lysine 27 Acetylation (H3K27ac), accumulate at distal regulatory elements of B4GALNT1 in triple-negative breast cancer stem cells. Conversely, repressive Histone H3 Lysine 27 Trimethylation (H3K27me3) marks deposited by Polycomb Repressive Complex 2 (PRC2) silence ST8SIA1 in luminal breast cancer subtypes. Pharmacological inhibition of Histone Deacetylases (HDACs) using vorinostat upregulates B4GALNT1 expression in prostate cancer models, indicating dynamic regulation by histone acetylation [6] [10].

Non-coding RNAs contribute to the epigenetic regulation of GD2 metabolism. The long non-coding RNA MIR4435-2 Host Gene (MIR4435-2HG) stabilizes ST8SIA1 mRNA in prostate cancer through direct interaction, promoting GD2 biosynthesis. Elevated MIR4435-2HG expression correlates with poor prognosis and metastatic progression in clinical cohorts. Additionally, microRNAs including miR-34a directly target the 3' untranslated region of B4GALNT1 mRNA, reducing its translation in neuroblastoma differentiation models [8] [10]. These regulatory RNAs establish a complex network of post-transcriptional controls that fine-tune GD2 biosynthetic enzyme expression.

Epigenetic memory mechanisms may contribute to sustained GD2 expression in cancer stem cells. In prostate cancer models, transient exposure to inflammatory cytokines induces persistent B4GALNT1 expression through stable changes in histone modifications that are maintained through multiple cell divisions. This epigenetic memory enables cancer cells to retain a GD2-high phenotype even after removal of the initial inflammatory stimulus, potentially contributing to tumor recurrence [10]. The establishment of such memory involves coordinated action of Histone Methyltransferases, Histone Demethylases, and chromatin-remodeling complexes that maintain an open chromatin configuration at key regulatory loci.

The interplay between genetic and epigenetic mechanisms creates a robust regulatory framework for GD2 biosynthesis. Genetic alterations such as ST8SIA1 gene amplification occur in subsets of GD2-high tumors, while epigenetic mechanisms provide plasticity for dynamic regulation in response to microenvironmental cues. This multilayered regulation ensures precise control over GD2 expression, facilitating its roles in tumor progression and stem cell maintenance across diverse cancer types [1] [3] [8]. Understanding these regulatory networks provides opportunities for therapeutic intervention targeting GD2 biosynthesis at the epigenetic level.

Properties

Product Name

GD2-Ganglioside

IUPAC Name

2-[3-[6-[5-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[4,5-dihydroxy-2-(hydroxymethyl)-6-[(E)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3-amino-6-carboxy-4-hydroxyoxan-2-yl]-2,3-dihydroxypropoxy]-5-amino-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid

Molecular Formula

C74H134N4O32

Molecular Weight

1591.9 g/mol

InChI

InChI=1S/C74H134N4O32/c1-4-6-8-10-12-14-16-18-19-21-23-25-27-29-31-33-52(89)78-43(44(84)32-30-28-26-24-22-20-17-15-13-11-9-7-5-2)40-101-69-61(95)60(94)63(50(38-81)104-69)106-70-62(96)67(64(51(39-82)105-70)107-68-55(77-42(3)83)59(93)58(92)49(37-80)103-68)110-74(72(99)100)35-46(86)54(76)66(109-74)57(91)48(88)41-102-73(71(97)98)34-45(85)53(75)65(108-73)56(90)47(87)36-79/h30,32,43-51,53-70,79-82,84-88,90-96H,4-29,31,33-41,75-76H2,1-3H3,(H,77,83)(H,78,89)(H,97,98)(H,99,100)/b32-30+

InChI Key

FFILOTSTFMXQJC-NHQGMKOOSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)OC4(CC(C(C(O4)C(C(COC5(CC(C(C(O5)C(C(CO)O)O)N)O)C(=O)O)O)O)N)O)C(=O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)OC4(CC(C(C(O4)C(C(COC5(CC(C(C(O5)C(C(CO)O)O)N)O)C(=O)O)O)O)N)O)C(=O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)OC4(CC(C(C(O4)C(C(COC5(CC(C(C(O5)C(C(CO)O)O)N)O)C(=O)O)O)O)N)O)C(=O)O)O)O)O)C(/C=C/CCCCCCCCCCCCC)O

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